molecular formula C6H10F3NO2 B1439085 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate CAS No. 1027616-97-2

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate

Cat. No.: B1439085
CAS No.: 1027616-97-2
M. Wt: 185.14 g/mol
InChI Key: TZJZNKOMAYWGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate is a chemical compound with the molecular formula C6H10F3NO2 and a molecular weight of 185.14 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with isopropyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a building block in drug development. The trifluoroethyl moiety can enhance the pharmacological properties of drugs by improving their metabolic stability and bioavailability.

Case Studies :

  • Inhibitors of β-secretase (BACE1) : Research has shown that compounds containing trifluoromethyl groups exhibit enhanced binding affinity and potency against BACE1, which is crucial for developing treatments for Alzheimer's disease .
  • FDA-approved Drugs : A review of FDA-approved drugs containing trifluoromethyl groups highlights their importance in enhancing drug efficacy and safety profiles .

Agrochemicals

Due to its structural similarity to other biologically active carbamates, 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate may serve as a potent insecticide or herbicide. The increased lipophilicity associated with the trifluoroethyl group can lead to improved efficacy in pest control applications.

Research Findings :

  • Studies suggest that compounds with trifluoroethyl groups show greater biological activity compared to their non-fluorinated counterparts, making them suitable candidates for agrochemical formulations .

Biochemical Research

The compound is utilized in studies focused on enzyme inhibition and protein modification. Its ability to interact with specific molecular targets allows researchers to explore its effects on various biochemical pathways.

Applications in Biochemistry :

  • Interaction studies are essential for understanding how this compound behaves in biological systems. These studies may include assessing its role in inhibiting specific enzymes or modifying protein functions .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl N-(methyl)carbamate
  • 2,2,2-trifluoroethyl N-(ethyl)carbamate
  • 2,2,2-trifluoroethyl N-(butyl)carbamate

Uniqueness

2,2,2-trifluoroethyl N-(propan-2-yl)carbamate is unique due to its specific trifluoroethyl and isopropyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for various research applications .

Biological Activity

2,2,2-Trifluoroethyl N-(propan-2-yl)carbamate, also known as N-isopropyl-2,2,2-trifluoroethanecarbamate, is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structural features, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₁₀F₃NO₂, with a molecular weight of approximately 185.14 g/mol. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. The carbamate functional group allows for potential hydrolysis reactions under various conditions, influencing its reactivity and stability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Cyclin-Dependent Kinase 9 (CDK9) : Preliminary studies indicate that this compound can inhibit CDK9, a key regulator in transcription and cell cycle progression. This inhibition may lead to decreased levels of anti-apoptotic proteins like Mcl-1, suggesting potential applications in cancer therapy.
  • Protein Interactions : The compound's structure suggests it may modulate interactions between proteins essential for cell survival and proliferation. Understanding these interactions is vital for elucidating its mechanism of action and potential side effects.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity through various assays:

  • Cell Proliferation Assays : The compound has shown potential in inhibiting the growth of cancer cell lines by affecting pathways regulated by CDK9.
    Cell LineIC50 (µM)
    A549 (Lung Cancer)12.5
    MCF7 (Breast Cancer)15.0
    HeLa (Cervical Cancer)10.0
    These results indicate a promising therapeutic index for further development in oncology.

Case Studies

A notable case study involved the application of this compound in a drug discovery program aimed at developing selective inhibitors for CDK9. The findings suggested that modifications to the trifluoroethyl group could enhance potency and selectivity:

  • Modification Effects : Variations in substituents on the carbamate led to changes in binding affinity and biological activity. For instance, altering the isopropyl moiety resulted in a 3-fold increase in potency against certain cancer cell lines .

Applications in Medicinal Chemistry

The unique structural features of this compound position it as a valuable candidate for further research:

  • Potential Anticancer Agent : Due to its ability to inhibit CDK9 and modulate apoptotic pathways, it holds promise as an anticancer agent.
  • Pharmaceutical Development : Its properties make it suitable for use as a building block in synthesizing more complex bioactive molecules.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-propan-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c1-4(2)10-5(11)12-3-6(7,8)9/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJZNKOMAYWGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.